molecular formula C14H21BN2O3 B6338182 N,N-DIMETHYL-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PICOLINAMIDE CAS No. 2096335-25-8

N,N-DIMETHYL-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PICOLINAMIDE

Cat. No.: B6338182
CAS No.: 2096335-25-8
M. Wt: 276.14 g/mol
InChI Key: RQERLPVCNJVOLH-UHFFFAOYSA-N
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Description

N,N-DIMETHYL-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PICOLINAMIDE is a chemical compound that features a boron-containing dioxaborolane ring attached to a picolinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIMETHYL-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PICOLINAMIDE typically involves the reaction of picolinamide derivatives with boronic acid or boronate esters. The reaction is often catalyzed by palladium complexes under mild conditions. For instance, the Suzuki-Miyaura coupling reaction is a common method used to introduce the boron-containing dioxaborolane ring into the picolinamide structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

N,N-DIMETHYL-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PICOLINAMIDE can undergo various chemical reactions, including:

    Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-DIMETHYL-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PICOLINAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions.

    Biology: Investigated for its potential as a molecular probe in biological systems due to its boron-containing structure.

    Medicine: Explored for its potential use in drug development, particularly in the design of boron-containing pharmaceuticals.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N,N-DIMETHYL-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PICOLINAMIDE involves its interaction with molecular targets through its boron-containing dioxaborolane ring. This ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The picolinamide moiety can also interact with specific enzymes or receptors, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-DIMETHYL-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PICOLINAMIDE is unique due to its combination of a boron-containing dioxaborolane ring and a picolinamide moiety. This combination provides distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BN2O3/c1-13(2)14(3,4)20-15(19-13)10-8-7-9-16-11(10)12(18)17(5)6/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQERLPVCNJVOLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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